

Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **CBT-1**, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) inhibitor, in Phase I clinical trials. The information is compiled from published studies investigating **CBT-1** in combination with chemotherapeutic agents to overcome multidrug resistance in cancer.

Dosage and Administration Summary

CBT-1 has been evaluated in Phase I clinical trials primarily in combination with doxorubicin. The dosage and administration schedules have been designed to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 1: Summary of **CBT-1** Phase I Trial Dosage and Administration



Clinical Trial Identifier	CBT-1 Dosage	Doxorubicin Dosage	Administratio n Schedule	Maximum Tolerated Dose (MTD) / Recommend ed Phase II Dose (RP2D)	Reference
Advanced Cancer (General)	200 mg/m² to 600 mg/m² (Dose Escalation)	60 mg/m²	CBT-1: Oral, daily for 7 days. Doxorubicin: Intravenous on day 6.	MTD: 500 mg/m²	[1]
Sarcoma (NCT030028 05)	50 mg and 100 mg (Dose Escalation Cohorts)	37.5 mg/m²	CBT-1: Oral, daily on days 1-7 of a 21-day cycle. Doxorubicin: Intravenous on days 5 and 6.	Not explicitly stated in the provided abstract.	[2][3]

Experimental Protocols Phase I Trial with Dose Escalation (3+3 Design)

A standard 3+3 dose-escalation design is a common methodology in Phase I oncology trials to determine the MTD of a new drug.

Objective: To determine the MTD and dose-limiting toxicities (DLTs) of **CBT-1** when administered in combination with doxorubicin.

Methodology:

• Patient Cohorts: Patients are enrolled in cohorts of three.



Dose Escalation:

- The first cohort receives the starting dose of CBT-1.
- If none of the three patients experience a DLT, the next cohort of three patients is enrolled at the next higher dose level.
- If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.
- If one of six patients at a given dose level experiences a DLT, the dose is escalated for the next cohort.
- If two or more patients in a cohort of three to six patients experience a DLT, the dose is considered to have exceeded the MTD.
- MTD Determination: The MTD is defined as the dose level at which less than 33% of patients experience a DLT.
- Data Collection: Safety and tolerability data are collected continuously throughout the trial.
 Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's behavior in the body.

Pharmacodynamic Analysis Protocol

Objective: To assess the biological activity of **CBT-1** in inhibiting P-glycoprotein function.

Methodology (based on a study with paclitaxel):

- Patient Population: Patients with advanced solid tumors.
- Drug Administration:
 - CBT-1 is administered orally at a dose of 500 mg/m² for 7 days.
 - On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.g., paclitaxel at 135 mg/m²) is administered.

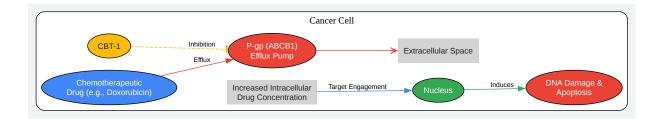


- Sample Collection:
 - Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of CBT-1 and on day 6 before the chemotherapy infusion.
- Rhodamine Efflux Assay:
 - The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the fluorescent substrate rhodamine.
 - A significant decrease in rhodamine efflux after CBT-1 administration indicates P-gp inhibition.
- (99m)Tc-sestamibi Imaging:
 - Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before CBT-1 administration and on day 6.
 - An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gpmediated efflux.

Signaling Pathway and Experimental Workflow CBT-1 Mechanism of Action

CBT-1 is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps, **CBT-1** increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.





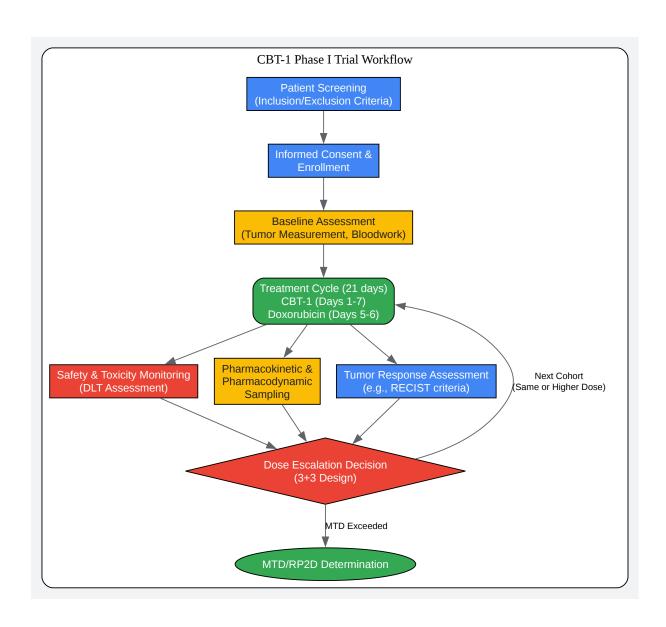
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Caption: Mechanism of action of **CBT-1** in overcoming multidrug resistance.

Phase I Trial Experimental Workflow

The workflow of a Phase I clinical trial of **CBT-1** involves several key stages, from patient screening and enrollment to treatment and data analysis, with a primary focus on safety and dose determination.





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Caption: Experimental workflow of a Phase I trial of CBT-1 with doxorubicin.



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References

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